Orellanine

Description

Orellanine has been reported in Cortinarius orellanus, Cortinarius speciosissimus, and Cortinarius rubellus with data available.

ORELLANINE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dihydroxy-4-oxopyridin-2-yl)-1,3-dihydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-5-1-3-11(17)7(9(5)15)8-10(16)6(14)2-4-12(8)18/h1-4,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRNMEQUBVRSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C(C1=O)O)C2=C(C(=O)C=CN2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37338-80-0 | |

| Record name | 37338-80-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORELLANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082U1GSX3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orellanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chemical structure of orellanine and its analogues

An In-depth Technical Guide on the Chemical Structure of Orellanine and Its Analogues

Introduction

Orellanine is a potent mycotoxin found within several species of mushrooms belonging to the Cortinarius genus, most notably Cortinarius orellanus and Cortinarius rubellus.[1] First identified following a mass poisoning event in Poland in the 1950s, orellanine is infamous for its severe and often irreversible nephrotoxicity, characterized by a remarkably long latency period of 2 to 14 days post-ingestion.[1][2] Its unique chemical structure, a bipyridine N-oxide, is central to its toxicological profile and distinguishes it from other common mushroom toxins.[1] This technical guide provides a comprehensive overview of the chemical structure of orellanine and its primary analogues, orellinine and orelline, intended for researchers, toxicologists, and professionals in drug development. The guide details the physicochemical properties, toxicological data, and key experimental methodologies for the isolation, synthesis, and analysis of these compounds.

Chemical Structure and Properties of Orellanine

The chemical structure of orellanine was elucidated as 3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxide.[1] It is a bipyridine compound structurally related to the herbicides diquat and paraquat.[1] A key feature of orellanine is its tautomerism, with the more stable form being the pyridine N-oxide.[1][2] X-ray crystallography has confirmed that in its crystalline state, the two pyridine rings are oriented nearly perpendicular to each other, which confers chirality to the molecule.[1] However, orellanine extracted from natural sources is typically a racemic mixture.[1]

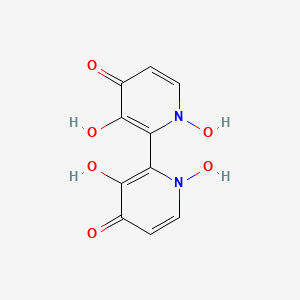

Caption: Chemical structure of Orellanine.

Table 1: Physicochemical Properties of Orellanine This table summarizes the key chemical and physical properties of orellanine. Data is compiled from various sources.[2]

| Property | Value |

| IUPAC Name | 3,3′,4,4′-Tetrahydroxy-2,2′-bipyridine-N,N′-dioxide |

| Molecular Formula | C₁₀H₈N₂O₆ |

| Molar Mass | 252.182 g·mol⁻¹ |

| CAS Number | 37338-80-0 |

| Appearance | Colorless to white crystalline powder |

| Boiling Point | 834.6 °C at 760 mm Hg |

| Density | 1.777 g/cm³ |

| pKa (strongest acidic) | 9.3 |

| Solubility | Soluble in dilute NaOH, NH₄OH, DMSO; slightly soluble in methanol. |

Orellanine Analogues: Orellinine and Orelline

Orellanine can be converted to its analogues through processes like photochemical degradation. Under UV light, the di-N-oxide orellanine is reduced first to the mono-N-oxide, orellinine, and subsequently to the non-toxic dihydroxy bipyridine, orelline.[2][3] This photochemical decomposition is a characteristic feature used in some analytical methods.[2]

Caption: Structures of Orellanine (I), Orellinine (II), and Orelline (III).

The conversion of orellanine is a key aspect of its environmental and biological fate. The process can be triggered by exposure to UV light.[2]

Caption: Photochemical degradation pathway of Orellanine.

Toxicology and Mechanism of Action

The primary target of orellanine toxicity is the kidney, specifically the proximal tubular epithelial cells, leading to acute tubular necrosis and interstitial nephritis.[4][5] The precise mechanism of toxicity is not fully elucidated but is believed to involve the generation of oxidative stress.[1] Similar to paraquat, orellanine may undergo redox cycling, a process that consumes cellular reducing equivalents like NADPH and generates reactive oxygen species (ROS), leading to cellular damage.[5] Furthermore, orellanine has been shown to inhibit the synthesis of proteins, RNA, and DNA, and interfere with the function of several enzymes, including alkaline phosphatase.[1][2][6]

Caption: Proposed redox cycling mechanism for Orellanine toxicity.

Table 2: Toxicological Data for Orellanine This table presents key quantitative data on the toxicity of orellanine from various experimental studies.

| Parameter | Species | Route | Value | Reference(s) |

| LD₅₀ | Mouse | PO | 33 mg/kg | [2][7] |

| LD₅₀ | Mouse | IP | 12.5 - 15 mg/kg | [2] |

| LD₅₀ | Guinea Pig | IP | 8 mg/kg | [2] |

| IC₅₀ | MCF-7 cells | - | 319.2 µg/mL | [4] |

Table 3: Reported Concentrations of Orellanine in Biological Samples This table shows the range of orellanine concentrations detected in human biological samples following poisoning.

| Sample Type | Concentration Range | Time Post-Ingestion | Reference(s) |

| Plasma | 6.12 mg/L | 10 days | [8] |

| Kidney Biopsy | 35 - 160 µg/mL (or ng/µL) | Days to weeks | [9] |

| Kidney Biopsy | 7 µg / 25 mm³ | 13 days | [8] |

| Kidney Biopsy | 24 µg / 8 mm³ | 6 months | [8] |

Experimental Protocols

Isolation from Cortinarius Mushrooms

The following protocol is a generalized method based on procedures described in the literature for extracting and purifying orellanine for analytical or experimental use.[7][10]

Materials:

-

Dried Cortinarius orellanus or C. rubellus mushroom tissue

-

3 M Hydrochloric acid (HCl)

-

Methanol

-

Solid Phase Extraction (SPE) cartridges

-

Centrifuge

-

Magnetic stirrer

-

Nitrogen gas evaporator

Procedure:

-

Homogenization: Weigh 15 mg of dried, powdered mushroom sample.

-

Extraction: Add 4 mL of 3 M HCl to the sample. Extract for 3 hours with continuous magnetic stirring at room temperature.

-

Centrifugation: Centrifuge the mixture at 3000 rpm (approx. 1740 x g) for 30 minutes to pellet the solid material.

-

Supernatant Collection: Carefully collect the acidic supernatant containing the orellanine extract.

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition an appropriate SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove impurities.

-

Elute the orellanine fraction using a suitable solvent (e.g., acidified methanol).

-

-

Concentration: Concentrate the eluent to a final volume of approximately 0.2 mL using a stream of nitrogen gas.

-

Analysis: The concentrated extract is now ready for analysis by HPLC or LC-MS/MS.

Overview of Total Synthesis

The first total synthesis of orellanine was reported in 1985, with more efficient methods developed subsequently.[1][5] A common strategy, pioneered by Tiecco et al., involves fewer than 10 steps.[5][11]

Caption: Generalized workflow for the total synthesis of Orellanine.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the quantitative analysis of orellanine in prepared extracts.[9][10]

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV-Vis detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 4 mM ammonium acetate in water, pH adjusted to 1.5 with o-phosphoric acid.

-

Mobile Phase B: Methanol, pH adjusted to 1.5 with o-phosphoric acid.

-

Flow Rate: 0.3 mL/min.

-

Detection Wavelength: 295 nm or 308 nm.

-

Injection Volume: 50 µL.

-

Gradient Elution: A gradient program is used to achieve optimal separation, typically starting with a high percentage of aqueous mobile phase and ramping up the organic phase.

-

Example Gradient: Start at 5-10% B, increase to 90-95% B over 15 minutes, hold, and then return to initial conditions.

-

Procedure:

-

Standard Preparation: Prepare a series of orellanine standard solutions of known concentrations in the mobile phase to create a calibration curve.

-

Sample Injection: Inject the prepared sample extract (from section 5.1) and the standards into the HPLC system.

-

Data Acquisition: Record the chromatograms and integrate the peak corresponding to orellanine.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of orellanine in the sample by interpolating its peak area on the calibration curve. Confirmation by LC-MS/MS is recommended for definitive identification.[10]

Conclusion

Orellanine remains a molecule of significant interest due to its unique structure and potent, selective nephrotoxicity. Understanding its chemical properties and those of its analogues is crucial for the diagnosis and management of Cortinarius mushroom poisoning. The methodologies for its isolation, synthesis, and analysis are well-established, providing a solid foundation for further research. Future investigations may focus on elucidating the precise molecular mechanisms of its toxicity, developing specific antidotes, and exploring its potential therapeutic applications, such as in targeted cancer therapy, where its cell-specific toxicity could be harnessed.[5][11]

References

- 1. Orellanine - Wikipedia [en.wikipedia.org]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. Toxicity induced by orellanine from the mushroom Cortinarius orellanus in primary renal tubular proximal epithelial cells (RPTEC): Novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orellanine: From Fungal Origin to a Potential Future Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Toxic properties of the mushroom Cortinarius orellanus. I. Chemical characterization of the main toxin of Cortinarius orellanus (Fries) and Cortinarius speciosissimus (Kühn & Romagn) and acute toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. harvardforest1.fas.harvard.edu [harvardforest1.fas.harvard.edu]

- 11. pubs.acs.org [pubs.acs.org]

Orellanine: A Comprehensive Technical Guide on its Physical, Chemical, and Toxicological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin produced by several species of mushrooms belonging to the Cortinarius genus.[1][2] Accidental ingestion of these mushrooms can lead to severe, often irreversible, kidney damage, with a characteristic long latency period before the onset of symptoms.[3][4] This unique toxicity profile has made orellanine a subject of significant scientific interest, not only for its toxicological implications but also for its potential therapeutic applications, particularly in the context of renal cell carcinoma.[5][6] This technical guide provides an in-depth overview of the physical and chemical properties of orellanine, detailed experimental protocols for its analysis and the study of its effects, and a summary of the current understanding of the signaling pathways involved in its toxicity.

Physical and Chemical Properties of Orellanine

Orellanine (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide) is a bipyridine N-oxide with a molecular formula of C₁₀H₈N₂O₆ and a molar mass of approximately 252.18 g/mol .[5][7] It exists as a colorless to white crystalline powder and is odorless.[7] The molecule can exist in two tautomeric forms, with the N-oxide form being the more stable.[7][8]

Table 1: Physical and Chemical Properties of Orellanine

| Property | Value | References |

| Molecular Formula | C₁₀H₈N₂O₆ | [1] |

| Molar Mass | 252.17 g/mol | [1] |

| Appearance | Colorless, fine crystalline compound | [1][9] |

| Density | 1.777 g/cm³ | [1] |

| Boiling Point | 834.6 °C at 760 mm Hg | [1] |

| pKa (strongest acidic) | 9.3 | [1] |

| pKa (strongest basic) | -3 | [1][10] |

| logP | -0.53 to 1.2 | [1][10] |

| Solubility | Practically insoluble in most organic solvents and water. Soluble in dilute sodium hydroxide, ammonium hydroxide, and dimethyl sulfoxide. Slightly soluble in methanol. | [1][11][12] |

| Stability | Stable at 150–160 °C. Decomposes slowly above this temperature and under ultraviolet (UV) light. Explosive degradation occurs at temperatures over 267 °C. Stable for many years in the intact mushroom. Cooking, freezing, and drying do not significantly reduce its content. | [1][9][11][13] |

Orellanine is known to degrade into less toxic or non-toxic compounds. Under UV light or with heat, it can be reduced to orellinine (the mono-N-oxide) and then to the non-toxic orelline.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, analysis, and toxicological assessment of orellanine.

Extraction of Orellanine from Cortinarius Mushrooms

This protocol is adapted from methodologies described for the extraction of orellanine for analytical purposes.[14][15]

Materials:

-

Dried Cortinarius mushroom tissue

-

Methanol

-

3 M Hydrochloric acid (HCl)

-

Vortex mixer

-

Sonicator

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

Procedure:

-

Grind the dried mushroom tissue into a fine powder.

-

Weigh approximately 0.1 g of the powdered mushroom tissue.

-

Add 4 mL of an extraction solvent consisting of methanol and 3 M HCl (10:1, v/v).

-

Vortex the mixture vigorously for 5 minutes at 2500 rpm.

-

Sonicate the mixture for 20 minutes at room temperature.

-

Centrifuge the mixture at 3000 rpm (approximately 1744 x g) for 30 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

-

The resulting extract is now ready for analysis by HPLC or LC-MS/MS.

Quantification of Orellanine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the HPLC analysis of orellanine based on published methods.[9][16][17]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Mobile Phase A: 4 mM ammonium acetate aqueous solution, adjusted to pH 1.5 with o-phosphoric acid.

-

Mobile Phase B: Methanol, adjusted to pH 1.5 with o-phosphoric acid.

-

Orellanine standard for calibration curve.

Procedure:

-

Prepare a series of orellanine standards in the mobile phase to construct a calibration curve (e.g., 0.25 µg/mL to 2.5 µg/mL).[17]

-

Set the HPLC system with the following gradient elution program:

-

0-2.0 min: 98% A, 2% B

-

2.0-4.0 min: 15% A, 85% B

-

4.0-20.0 min: 15% A, 85% B[16]

-

-

Set the flow rate to 0.3 mL/min.[9]

-

Set the injection volume to 50 µL.[16]

-

Set the UV detector to a wavelength of 308 nm for orellanine detection.[9]

-

Inject the prepared standards and samples.

-

Quantify the amount of orellanine in the samples by comparing the peak area to the calibration curve.

Analysis of Orellanine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the detection and quantification of orellanine.[10][14][18]

Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole)

Reagents:

-

Mobile phases as described for HPLC.

-

Orellanine standard.

Procedure:

-

Liquid Chromatography: Employ the same HPLC conditions as described above to achieve chromatographic separation.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode can be used.[14][19]

-

Monitor the following parent-to-daughter ion transitions for orellanine: 253 > 163, 253 > 191, 253 > 219, and 253 > 236.[17]

-

Optimize other MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

-

-

Quantification: Use a calibration curve prepared from orellanine standards to quantify the toxin in the samples. The limit of detection for this method can be as low as 20 ng/g in tissue.[9]

Orellanine-Induced Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of orellanine on cultured cells, such as human primary renal tubular proximal epithelial cells (RPTEC).[1]

Materials:

-

Cultured cells (e.g., RPTEC)

-

Cell culture medium and supplements

-

Orellanine stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of orellanine in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of orellanine. Include a vehicle control (medium with the same concentration of DMSO as the highest orellanine concentration).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of orellanine that causes 50% inhibition of cell viability).

Signaling Pathways of Orellanine Toxicity

The precise molecular mechanisms of orellanine toxicity are still under investigation, but several key pathways have been implicated. The primary target of orellanine is the renal proximal tubule.[3][5]

Oxidative Stress Pathway

A major proposed mechanism of orellanine's toxicity is the induction of oxidative stress.[7][12][20] Orellanine can chelate metal ions, leading to the generation of reactive oxygen species (ROS).[3] It can also be oxidized by peroxidases to form a semiquinone radical, which can then participate in redox cycling, further contributing to ROS production and the depletion of cellular antioxidants like glutathione and ascorbic acid.[3][13] This oxidative stress can lead to damage of cellular macromolecules, including lipids, proteins, and DNA.

Apoptosis Pathway

Orellanine has been shown to induce programmed cell death (apoptosis) in renal cells.[5] This process involves the activation of key signaling molecules such as p53 and caspases.[5][21] Orellanine treatment leads to an increase in phosphorylated p53, a tumor suppressor protein that can trigger apoptosis.[5] Both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways are activated, converging on the executioner caspase-3, which ultimately leads to cell death.[21]

References

- 1. Toxicity induced by orellanine from the mushroom Cortinarius orellanus in primary renal tubular proximal epithelial cells (RPTEC): Novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orellanine: From Fungal Origin to a Potential Future Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human and experimental toxicology of orellanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orellanine specifically targets renal clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of mRCC with the mushroom toxin orellanine [grandroundsinurology.com]

- 7. excli.de [excli.de]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A novel orellanine containing mushroom Cortinarius armillatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Orellanine in Human Biological Matrices Using Liquid Chromatography with High-Resolution Mass Spectrometry Detection: A Validated Method Applied to Suspected Poisoning Cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The fungal nephrotoxin orellanine simultaneously increases oxidative stress and down-regulates cellular defenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peroxidase-mediated oxidation, a possible pathway for activation of the fungal nephrotoxin orellanine and related compounds. ESR and spin-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of the mushroom nephrotoxin orellanine and its glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved Tissue-Based Analytical Test Methods for Orellanine, a Biomarker of Cortinarius Mushroom Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jvsmedicscorner.com [jvsmedicscorner.com]

- 17. harvardforest1.fas.harvard.edu [harvardforest1.fas.harvard.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetic Properties of the Nephrotoxin Orellanine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Orellanine In Vivo Toxicokinetics and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin found in several species of the Cortinarius mushroom genus.[1][2] Its ingestion can lead to severe, often irreversible, renal failure, characterized by a long latency period of 2 to 21 days before the onset of symptoms.[3][4] The primary target of orellanine's toxicity is the proximal tubular epithelium of the kidneys.[1][5] Despite its toxicity, the specific action on these cells has garnered interest in its potential therapeutic use against metastatic renal cancer, which originates from the same cell type.[1][5] A thorough understanding of its toxicokinetics and metabolism is crucial for both managing poisonings and exploring its therapeutic potential. This guide provides an in-depth overview of the current knowledge on the in vivo absorption, distribution, metabolism, and excretion (ADME) of orellanine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Quantitative Toxicokinetic Data

The in vivo toxicokinetics of orellanine have been primarily investigated in rodent models. The following tables summarize the key quantitative parameters from a pivotal study in rats, which provides the most comprehensive dataset to date.

Table 1: Orellanine Pharmacokinetic Parameters in Rats with Varying Renal Function

| Parameter | Intact Renal Function | Ligated Kidneys | Ligated Kidneys with Dialysis |

| Half-life (t½) (min) | 109 ± 6[1][6] | 756 ± 98[1][6] | 238 ± 28[1][6] |

| Initial Concentration (C₀) (nmol/L) | 2115 ± 342[1] | 3028 ± 610[1] | 2521 ± 149[1] |

| Elimination Rate Constant (kₑ) (min⁻¹) | 0.0064[1] | 0.0009[1] | 0.0029[1] |

| Data from Najar et al. (2018) following a single intravenous injection of 5 mg/kg orellanine in rats.[1][6] |

Table 2: Orellanine Concentration in Mouse Kidney Tissue

| Time Post-Exposure | Orellanine Concentration (µg/g) |

| 2 hours | 97 ± 51[7] |

| 96 hours | 17 ± 1[7] |

| Data from a study in mice following a single subcutaneous injection of orellanine.[7][8] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Details on the oral absorption of orellanine are limited. However, numerous poisoning cases in humans after ingestion of Cortinarius mushrooms confirm its absorption from the gastrointestinal tract.[2][4]

Distribution

Following absorption, orellanine is distributed throughout the body, with a pronounced accumulation in the kidneys.[1][9]

-

Organ Distribution: Studies using radiolabeled orellanine in rats have shown that the highest concentrations of the toxin are found in the kidney cortex and the bladder at all investigated time points.[1][6] Outside of the urinary system, the liver and spleen have also been shown to accumulate orellanine.[5]

-

Cellular Uptake: Orellanine selectively targets the proximal tubular cells of the kidney.[5] The exact mechanism of this selective uptake is not fully understood but is suggested to occur via an active, sodium-independent transporter.[5]

-

Tissue Retention: There are conflicting reports regarding the retention of orellanine in tissues. Some human case studies have reported the detection of orellanine in renal biopsies up to six months after the initial poisoning.[3][10] However, a study in mice showed an 82% reduction in kidney orellanine concentration over 96 hours.[7]

Metabolism

The in vivo metabolism of orellanine is not fully elucidated, but evidence suggests the formation of several metabolites.

-

Metabolite Formation: Studies in rats have detected a cluster of orellanine metabolites in plasma with shorter retention times than the parent compound during LC-MS analysis.[1][5] The intensity of the peaks corresponding to these metabolites increases over time as the orellanine signal diminishes, indicating a precursor-product relationship.[1][11]

-

Proposed Metabolites: It is hypothesized that these metabolites are orellanine glucosides or glucuronides.[5][12] In some Cortinarius mushroom species, orellanine exists primarily as a 4,4'-diglucoside.[5][13] It is plausible that similar conjugation reactions occur in vivo.

-

Metabolic Activation: There is evidence to suggest that orellanine may undergo metabolic activation. An early study demonstrated that orellanine only inhibited protein synthesis after exposure to liver microsomes.[2][13]

Excretion

The primary route of elimination for orellanine is through the kidneys.

-

Renal Excretion: Orellanine is almost exclusively eliminated by the kidneys, primarily through glomerular filtration.[1][12][14] In rats with intact renal function, detectable levels of orellanine were excreted in the urine only during the first 24 hours after administration.[4][14]

-

Impact of Renal Function: The critical role of the kidneys in orellanine elimination is highlighted by the significantly prolonged half-life in rats with ligated renal arteries (756 minutes) compared to those with intact renal function (109 minutes).[1][6]

-

Dialysis: Peritoneal dialysis has been shown to significantly enhance the elimination of orellanine, reducing its half-life in rats with ligated kidneys from 756 minutes to 238 minutes.[1][6]

Experimental Protocols

Pharmacokinetic Study in Rats (Najar et al., 2018)

-

Animal Model: Male Wistar and Sprague-Dawley rats were used.[1][6]

-

Study Groups:

-

Dosing: A single intravenous injection of 5 mg/kg orellanine (unlabeled and ³H-labeled) was administered.[1][6]

-

Sample Collection: Blood samples were collected at various time points.[1]

-

Analytical Methods:

-

LC-MS/MS: Plasma concentrations of orellanine were quantified using liquid chromatography-tandem mass spectrometry.[1]

-

β-Scintillation: Plasma samples containing ³H-labeled orellanine were analyzed by β-scintillation to measure total radioactivity (orellanine and its metabolites).[1]

-

Radioluminography: Whole-body radioluminography was used to visualize the distribution of ³H-labeled orellanine in different organs.[1]

-

Tissue Analysis in Mice

-

Animal Model: Mice were administered orellanine via subcutaneous injection.[7]

-

Sample Collection: Kidney tissue was collected at 2 hours and 96 hours post-exposure.[7]

-

Analytical Method: High-performance liquid chromatography (HPLC) was used to quantify the concentration of orellanine in kidney tissue.[7][8]

Visualizations

Proposed Metabolic Pathway of Orellanine

Caption: Proposed metabolic pathway of orellanine in vivo.

Experimental Workflow for Orellanine Pharmacokinetic Studies

Caption: General experimental workflow for in vivo pharmacokinetic studies of orellanine.

Conclusion

The in vivo toxicokinetics of orellanine are characterized by rapid distribution to the kidneys and elimination primarily through glomerular filtration. The kidneys play a paramount role in its clearance, and any impairment of renal function leads to a significant increase in its half-life. Evidence suggests that orellanine is metabolized, likely through conjugation to form glucosides or glucuronides. A comprehensive understanding of these metabolic pathways and the toxicological profile of the metabolites is an essential area for future research. The detailed quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers in toxicology and drug development, aiding in the risk assessment of orellanine poisoning and the exploration of its therapeutic applications.

References

- 1. Pharmacokinetic Properties of the Nephrotoxin Orellanine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Orellanine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. excli.de [excli.de]

- 5. Orellanine: From Fungal Origin to a Potential Future Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Properties of the Nephrotoxin Orellanine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Improved Tissue-Based Analytical Test Methods for Orellanine, a Biomarker of Cortinarius Mushroom Intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Orellanine poisoning: rapid detection of the fungal toxin in renal biopsy material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intoxication by Cortinarius orellanus: detection and assay of orellanine in biological fluids and renal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Enigmatic Gateway: A Technical Guide to the Cellular Uptake and Transport of Orellanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine, a potent nephrotoxin produced by several species of Cortinarius mushrooms, presents a fascinating case of cellular specificity. Its toxicity is almost exclusively directed towards the proximal tubular epithelial cells of the kidney, leading to severe renal failure. This remarkable selectivity has not only posed a clinical challenge in cases of mushroom poisoning but has also opened a promising avenue for targeted cancer therapy, particularly for clear cell renal cell carcinoma (ccRCC), which originates from these very cells.[1][2][3][4][5] Understanding the precise mechanisms by which orellanine enters and accumulates in these specific cells is paramount for both mitigating its toxicity and harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and transport of orellanine, including quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Prevailing Hypothesis: A Transporter-Mediated Entry

The highly selective nature of orellanine's cytotoxicity strongly points towards a carrier-mediated transport system rather than passive diffusion.[3] While the exact transporter protein remains to be definitively identified, the prevailing hypothesis is the involvement of a specific, sodium-independent transporter located on the plasma membrane of proximal tubular cells.[3] This hypothesis is supported by the toxin's ability to accumulate in these cells against a concentration gradient, a hallmark of active transport. The lack of significant toxicity in other cell types suggests the absence or low expression of this putative transporter elsewhere in the body.[2][4] There is currently no substantial evidence to suggest that endocytosis plays a significant role in the primary uptake of orellanine.

Quantitative Insights into Orellanine's Cellular Effects and Accumulation

While direct kinetic data for orellanine transport (such as K_m and V_max) are not yet available in the literature, several studies have provided valuable quantitative data on its cytotoxic effects and tissue accumulation. These data offer indirect insights into the efficiency of its uptake and retention in target cells.

Table 1: Cytotoxicity of Orellanine in Renal Cells

| Cell Type | Assay Type | Parameter | Value | Reference |

| Human Tubular Epithelial Cells (HTEC) | Viability | ED_50 | 4.1 ± 1.2 µg/ml | [4] |

| Human Primary Renal Tubular Proximal Epithelial Cells (RPTEC) | Cytotoxicity | IC_50 | 319.2 µg/ml | [6] |

| Clear Cell Renal Cell Carcinoma (ccRCC) cell lines | Viability | ED_50 | Low micromolar concentrations | [3][7] |

Table 2: Orellanine Concentration in Kidney Tissue (Mouse Model)

| Time Post-Exposure | Orellanine Concentration (µg/g of kidney tissue) | Reference |

| 2 hours | 97 ± 51 | [8][9] |

| 96 hours | 17 ± 1 | [8][9] |

Table 3: Orellanine Concentration in Human Biological Samples (Case Reports)

| Sample Type | Time After Ingestion | Orellanine Concentration | Reference |

| Plasma | 10 days | 6.12 mg/L | [1] |

| Renal Biopsy 1 | 13 days | 7 µg / 25 mm³ | [1] |

| Renal Biopsy 2 | 6 months | 24 µg / 8 mm³ | [1] |

Proposed Experimental Protocol for Studying Orellanine Uptake in a Renal Cell Line

The following protocol is a synthesized methodology based on standard practices for studying solute carrier transporters and analytical techniques reported for orellanine. This protocol is designed for an in vitro uptake assay using a relevant renal cell line, such as human kidney 2 (HK-2) cells or a primary culture of human renal proximal tubule epithelial cells.

Materials

-

Cell Line: Human Kidney 2 (HK-2) cells (or other suitable renal proximal tubule cell line).

-

Culture Medium: Keratinocyte Serum-Free Medium (KSFM) supplemented with human recombinant epidermal growth factor and bovine pituitary extract.

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, pH 7.4.

-

Orellanine: Purified orellanine standard.

-

Radiolabeled Orellanine (Optional but Recommended): [³H]-orellanine for sensitive detection.

-

Inhibitors (for mechanistic studies): A panel of known inhibitors for various transporter families (e.g., OCTs, OATs).

-

Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or similar.

-

Analytical Equipment: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or a liquid scintillation counter (if using radiolabeled orellanine).

Experimental Procedure

-

Cell Culture: Culture HK-2 cells in T75 flasks until they reach 80-90% confluency. Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and form a monolayer for 48 hours.

-

Uptake Assay:

-

Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

-

Add the transport buffer containing various concentrations of orellanine (e.g., 0.1, 1, 10, 50, 100 µM) to initiate the uptake. For time-dependency studies, use a single concentration and vary the incubation time (e.g., 1, 5, 15, 30, 60 minutes).

-

To investigate the involvement of specific transporters, pre-incubate the cells with known transporter inhibitors for 15-30 minutes before adding the orellanine solution.

-

To terminate the uptake, aspirate the orellanine solution and immediately wash the cells three times with ice-cold transport buffer.

-

-

Cell Lysis and Sample Preparation:

-

Lyse the cells by adding lysis buffer to each well and incubating on ice for 30 minutes.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization of uptake data.

-

-

Quantification of Orellanine:

-

HPLC-MS Analysis: Analyze the supernatant for orellanine concentration using a validated HPLC-MS method. The mobile phase typically consists of an aqueous solution with an acidic modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Scintillation Counting: If using radiolabeled orellanine, add the cell lysate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Express the uptake of orellanine as the amount of orellanine per milligram of total cell protein (e.g., pmol/mg protein).

-

For kinetic analysis, plot the uptake rate against the orellanine concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

-

For inhibition studies, compare the uptake of orellanine in the presence and absence of inhibitors to determine the IC_50 values of the inhibitors.

-

Visualizing the Cellular Journey and Experimental Design

Hypothesized Cellular Uptake Pathway of Orellanine

The following diagram illustrates the proposed transporter-mediated uptake of orellanine into a renal proximal tubule cell.

Caption: Proposed transporter-mediated uptake of orellanine.

Experimental Workflow for Orellanine Uptake Assay

This diagram outlines the key steps in the proposed experimental protocol for studying orellanine uptake.

Caption: Workflow for in vitro orellanine uptake assay.

Logical Relationship of Orellanine Transport and Toxicity

This diagram illustrates the logical flow from cellular uptake to the manifestation of orellanine-induced toxicity.

Caption: From uptake to toxicity: a logical pathway.

Future Directions and Unanswered Questions

The study of orellanine's cellular transport is a field ripe for discovery. Several key questions remain unanswered:

-

What is the identity of the putative orellanine transporter? The identification and characterization of this transporter are crucial next steps. This could be achieved through techniques such as expression cloning, proteomic analysis of renal cell membranes, or screening of known solute carrier (SLC) transporter families.

-

What are the precise kinetics of orellanine transport? Determining the K_m and V_max will provide a quantitative measure of the transporter's affinity and capacity, which is essential for predictive modeling of orellanine's disposition and toxicity.

-

Is orellanine a substrate for any known drug transporters? Investigating interactions with transporters like the organic cation transporters (OCTs) and organic anion transporters (OATs) could reveal potential drug-orellanine interactions and provide clues to the identity of its primary transporter.

-

What is the mechanism of orellanine efflux from renal cells? Understanding how orellanine is removed from cells could offer strategies for enhancing its clearance in cases of poisoning.

Conclusion

The cellular uptake of orellanine is a highly specific, transporter-mediated process that is central to its nephrotoxicity and its potential as an anti-cancer agent. While significant progress has been made in understanding its toxicological profile and in developing analytical methods for its detection, the molecular machinery governing its entry into renal cells remains an enigma. The experimental approaches and data presented in this guide provide a foundation for future research aimed at unraveling the secrets of this enigmatic gateway, which could ultimately lead to the development of effective antidotes for orellanine poisoning and novel, highly targeted therapies for renal cell carcinoma.

References

- 1. Intoxication by Cortinarius orellanus: detection and assay of orellanine in biological fluids and renal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orellanine: From Fungal Origin to a Potential Future Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orellanine specifically targets renal clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orellanine specifically targets renal clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity induced by orellanine from the mushroom Cortinarius orellanus in primary renal tubular proximal epithelial cells (RPTEC): Novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Orellanine-induced oxidative stress pathways

An In-depth Technical Guide to Orellanine-Induced Oxidative Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent mycotoxin produced by several mushroom species within the Cortinarius genus, most notably Cortinarius orellanus and Cortinarius rubellus.[1][2] Structurally, it is a bipyridine N-oxide, a chemical composition that shares similarities with the herbicides diquat and paraquat.[1][3] Ingestion of orellanine-containing mushrooms leads to a unique and severe nephrotoxicity, characterized by an unusually long latency period of 2 to 14 days before the onset of symptoms.[1] The primary target of orellanine toxicity is the renal system, specifically the proximal tubular epithelial cells, where it accumulates and induces acute interstitial nephritis and tubular damage, often progressing to end-stage renal failure.[2][4][5]

The central mechanism underpinning orellanine's cytotoxicity is the induction of overwhelming oxidative stress.[4][6] This guide provides a detailed examination of the molecular pathways involved in orellanine-induced oxidative stress, presents quantitative toxicological data, outlines key experimental protocols for studying its effects, and visualizes the core signaling cascades.

Core Mechanism: Oxidative Stress Induction

The toxicity of orellanine is not immediate but is believed to result from its metabolic activation and subsequent redox cycling within the renal cells. This process initiates a cascade of events leading to severe cellular damage.

Redox Cycling and Reactive Oxygen Species (ROS) Generation

Orellanine's structure, particularly its catechol moieties and N-oxide groups, is crucial for its toxic activity.[7][8] Unlike the herbicides diquat and paraquat, which primarily undergo reduction, orellanine can undergo one- and two-electron oxidations.[8][9] A key step in its activation is the one-electron oxidation by enzymatic systems, such as peroxidases, at physiological pH.[7][10] This reaction converts orellanine into a highly reactive ortho-semiquinone radical intermediate.[7][8][10]

This radical can then participate in redox cycling, a process that generates harmful reactive oxygen species (ROS), including superoxide (O₂⁻) and peroxide ions.[1] The presence of catechol groups also allows for the chelation of metal ions like iron, which can further catalyze the generation of ROS.[8][9]

Depletion of Cellular Antioxidants

The generated ortho-semiquinone radical actively depletes the cell's primary non-enzymatic antioxidant defenses. It has been demonstrated in vitro that the radical abstracts hydrogen from glutathione (GSH) and ascorbic acid (vitamin C), converting them into their respective radical forms (glutathionyl and ascorbyl radicals).[7][11] This leads to a significant depletion of the cellular antioxidant pool, rendering the cells highly susceptible to oxidative damage.[7][10]

Suppression of Antioxidant Defense Enzymes

A critical and compounding aspect of orellanine's toxicity is its ability to actively suppress the cell's enzymatic antioxidant defense system. Studies in rat models have shown that orellanine administration leads to a strong decrease in the renal mRNA expression of key antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase.[4][11] This virtual shutdown of the primary defense mechanism against ROS, occurring simultaneously with increased ROS production, creates a state of unchecked oxidative stress that rapidly overwhelms the cell.[4][6]

Downstream Signaling: Apoptosis Induction

The massive oxidative stress induced by orellanine triggers programmed cell death, or apoptosis, in renal tubular cells.[5][12]

Studies on clear cell renal cell carcinoma (ccRCC) cell lines, which originate from proximal tubular cells, have elucidated the apoptotic pathways involved. Orellanine treatment leads to a time-dependent increase in apoptosis and necrosis.[5] This process involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[13] Key events include:

-

Phosphorylation of p53: A crucial tumor suppressor and regulator of apoptosis.[13]

-

Activation of Initiator Caspases: Increased activity of both caspase-8 (a key player in the extrinsic pathway) and caspase-9 (central to the intrinsic pathway).[13]

-

Activation of Executioner Caspase: Both pathways converge on and activate caspase-3, the primary executioner caspase that cleaves cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[13]

Quantitative Toxicological Data

The toxicity of orellanine varies between species. Humans are considered to be more sensitive than rodents.[14]

Table 1: Toxicological Parameters of Orellanine

| Parameter | Species/Cell Line | Route/Condition | Value | Reference(s) |

|---|---|---|---|---|

| LD₅₀ | Mouse | Intraperitoneal | 12 - 20 mg/kg | [1] |

| LD₅₀ | Rat (Male, Wistar) | Intraperitoneal | 1430 mg/kg (24h) | [15] |

| LD₅₀ | Rat (Male, Sprague Dawley) | Oral (C. orellanus) | 967 mg/kg | [11] |

| IC₅₀ | MCF-7 Cells | In vitro | 319.2 µg/mL |[12] |

Table 2: Orellanine Concentrations in Experimental Models

| Species | Tissue | Time Post-Exposure | Concentration (Mean ± SD) | Reference(s) |

|---|---|---|---|---|

| Mouse | Kidney | 2 hours | 97 ± 51 µg/g | [16] |

| Mouse | Kidney | 96 hours | 17 ± 1 µg/g | [16] |

| Human | Renal Biopsy | 13 days | 7 µg / 25 mm³ | [16][17] |

| Human | Renal Biopsy | 6 months | 24 µg / 8 mm³ |[16][17] |

Experimental Protocols

Investigating orellanine's mechanisms requires a multi-faceted approach combining in vivo and in vitro models.

In Vivo Model of Orellanine Nephrotoxicity

This protocol describes a general workflow for inducing and assessing orellanine toxicity in a rat model, based on methodologies from published studies.[4]

-

Animal Model: Male Sprague-Dawley rats (approx. 100 g body weight).

-

Toxin Administration: Purified orellanine is dissolved in an appropriate vehicle and administered via intraperitoneal (i.p.) injection. Doses can range from 0 to 5 mg/kg body weight to establish a dose-response relationship.[4]

-

Study Duration: Animals are monitored for one week, as the toxic effects have a significant latency.[4]

-

Endpoint Analysis:

-

Renal Function: Glomerular Filtration Rate (GFR) is determined using the ⁵¹Cr-EDTA clearance method.[4]

-

Oxidative Stress Markers:

-

Gene Expression: Renal tissue is harvested, RNA is extracted, and Reverse Transcription PCR (RT-PCR) is used to analyze mRNA expression levels of genes related to oxidative stress (e.g., SOD, catalase, GPx) and inflammation (e.g., cytokines).[4]

-

Measurement of Oxidative Stress Markers

-

Lipid Peroxidation (TBARS Assay): Malondialdehyde (MDA), an end-product of lipid peroxidation, is a commonly used marker.[18]

-

Homogenize tissue samples in a suitable buffer on ice.

-

Centrifuge the homogenate to pellet debris.

-

Mix the supernatant with a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).

-

Incubate the mixture at 95°C for 60 minutes to allow the MDA-TBA adduct to form.

-

Cool the samples and measure the absorbance or fluorescence of the resulting pink-colored product (typically at ~532 nm).

-

Quantify MDA levels using a standard curve prepared with an MDA standard.

-

-

Protein Carbonyl Content: Measures oxidative damage to proteins.[18]

-

Treat protein extracts from tissue or cell lysates with 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with carbonyl groups to form a stable dinitrophenyl (DNP) hydrazone product.

-

Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH.

-

Wash the protein pellet repeatedly with an ethanol/ethyl acetate mixture.

-

Resuspend the final pellet in a strong denaturing agent (e.g., 6M guanidine hydrochloride).

-

Measure the absorbance of the DNP hydrazone at ~375 nm.

-

Calculate the carbonyl content relative to the total protein concentration.

-

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

Culture cells (e.g., primary renal tubular cells or ccRCC cell lines) and treat with various concentrations of orellanine for a specified time (e.g., 24-72 hours).[12]

-

Harvest cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry without delay.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantification of Orellanine in Tissues by HPLC

This protocol is for the quantitative analysis of orellanine in kidney tissue.[16]

-

Sample Preparation: Homogenize a known weight of kidney tissue in an extraction solvent (e.g., acidified methanol).

-

Extraction: Vortex and sonicate the sample, then centrifuge to pellet solids.

-

Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through an appropriate SPE cartridge to remove interfering substances. Elute the orellanine from the cartridge.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

HPLC Analysis:

-

Column: C18 or similar reverse-phase column.

-

Mobile Phase: An acidic mobile phase (e.g., water/acetonitrile with formic or phosphoric acid) is typically used to prevent ionization of the catechol groups.[8]

-

Detection: UV detector.

-

Quantification: Calculate the concentration based on a standard curve prepared from fortified tissue samples. The limit of quantitation (LOQ) for this method can be around 10 µg/g.[16]

-

-

Confirmation (LC-MS/MS): For definitive confirmation, especially in forensic or diagnostic cases, LC-MS/MS is used. It offers higher sensitivity (LOD ~20 ng/g) and specificity by detecting specific parent-daughter ion transitions.[16]

Conclusion

Orellanine exerts its profound nephrotoxicity through a dual-pronged assault on cellular redox homeostasis. It not only initiates the production of reactive oxygen species through redox cycling but also systematically dismantles the cell's primary antioxidant defenses, both enzymatic and non-enzymatic. This unchecked oxidative stress culminates in the activation of apoptotic pathways, leading to the death of renal proximal tubular cells. The detailed understanding of these pathways, facilitated by the experimental protocols outlined herein, is critical for developing potential therapeutic interventions for Cortinarius mushroom poisoning and for exploring the targeted cytotoxic potential of orellanine in fields such as oncology, particularly for cancers of renal origin.[5][8]

References

- 1. Orellanine - Wikipedia [en.wikipedia.org]

- 2. Human and experimental toxicology of orellanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The fungal nephrotoxin orellanine simultaneously increases oxidative stress and down-regulates cellular defenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orellanine specifically targets renal clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Properties of the Nephrotoxin Orellanine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxidase-mediated oxidation, a possible pathway for activation of the fungal nephrotoxin orellanine and related compounds. ESR and spin-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orellanine: From Fungal Origin to a Potential Future Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. excli.de [excli.de]

- 12. Toxicity induced by orellanine from the mushroom Cortinarius orellanus in primary renal tubular proximal epithelial cells (RPTEC): Novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. ovid.com [ovid.com]

- 15. Evaluation of orellanine-induced toxicity from the mushroom Cortinarius orellanus and the antagonistic effect of Petroselinum crispum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Orellanine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Early Signs and Symptoms of Orellanine Poisoning

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin produced by several species of mushrooms belonging to the genus Cortinarius. Poisoning by orellanine is characterized by a dangerously long latent period, often leading to a misdiagnosis or delayed treatment, which can result in severe kidney damage and, in some cases, death. This technical guide provides a comprehensive overview of the early signs and symptoms of orellanine poisoning, supported by quantitative data, detailed experimental protocols, and visualizations of the toxicological pathways.

Early Signs and Symptoms of Orellanine Poisoning

Orellanine poisoning presents with a characteristic biphasic clinical course. The initial symptoms are often non-specific and flu-like, followed by a period of apparent recovery before the onset of severe renal manifestations.

Phase 1: Gastrointestinal Phase

The first symptoms of orellanine poisoning typically appear after a long latency period, ranging from 2 to 14 days after ingestion.[1][2] The duration of this latent period is inversely related to the amount of toxin ingested.[1] These initial symptoms are primarily gastrointestinal and can be easily mistaken for a common illness.[1][3]

Common early symptoms include:

-

Diarrhea[4]

-

Stomach pains or abdominal cramps[1]

-

Myalgia (muscle pain)[1]

-

Anorexia (loss of appetite)[5]

-

Asthenia (weakness)[5]

-

Chills[5]

Phase 2: Renal Phase

Following the initial gastrointestinal symptoms, there may be a brief period of improvement. However, this is then followed by the onset of symptoms indicative of acute renal failure. This phase typically begins 3 to 20 days after ingestion.[6]

Early renal symptoms include:

Quantitative Data Summary

The following tables summarize key quantitative data related to orellanine toxicity.

Table 1: Onset of Symptoms in Orellanine Poisoning

| Symptom Category | Onset Period (after ingestion) | References |

| Gastrointestinal | 2 to 14 days | [1][2] |

| Renal | 3 to 20 days | [6] |

Table 2: Lethal Dose (LD50) of Orellanine in Animal Models

| Animal | Route of Administration | LD50 (mg/kg) | References |

| Mouse | Intraperitoneal (i.p.) | 12.5 - 20 | [8][9] |

| Mouse | Oral (p.o.) | 33 - 90 | [9][10] |

| Rat | Oral (p.o.) | 967 | [5] |

Table 3: Orellanine Concentrations in Human Biological Samples from Case Studies

| Sample | Time After Ingestion | Concentration | References |

| Plasma | 10 days | 6.12 mg/L | [11] |

| Renal Biopsy | 13 days | 7 µg / 25 mm³ | [11] |

| Renal Biopsy | 6 months | 24 µg / 8 mm³ | [11] |

| Renal Biopsy | a few days apart | 35 - 160 ng/µL | [12] |

Signaling Pathways in Orellanine Toxicity

The precise molecular mechanisms of orellanine-induced nephrotoxicity are still under investigation. However, current research points to two primary pathways: the induction of oxidative stress and the inhibition of protein synthesis.

Orellanine-Induced Oxidative Stress

Orellanine's structure, a bipyridine N-oxide, is similar to the herbicides paraquat and diquat, suggesting a potential for redox cycling.[7] This process can lead to the generation of reactive oxygen species (ROS), causing significant cellular damage.

Inhibition of Protein Synthesis by Orellanine

Orellanine has been shown to inhibit protein synthesis in renal tubular cells.[6] The exact mechanism is not fully elucidated but may involve the activation of signaling pathways that disrupt translation. One proposed mechanism involves the activation of protein kinase B (AKT), which can, in turn, affect protein degradation pathways.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of orellanine toxicity.

Orellanine Extraction from Cortinarius Mushrooms

This protocol is adapted from methods used for the isolation of orellanine for experimental use.[10]

Materials:

-

Dried Cortinarius mushrooms

-

Methanol

-

Hydrochloric acid (HCl), 3M

-

Magnetic stirrer and stir bar

-

Centrifuge and centrifuge tubes

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Nitrogen gas evaporator

Procedure:

-

Grind dried mushroom material to a fine powder.

-

Suspend 15 mg of the mushroom powder in 4 mL of 3M HCl.

-

Extract the mixture for 3 hours with magnetic stirring at room temperature.

-

Centrifuge the mixture at 3000 rpm (1744 x g) for 30 minutes.

-

Collect the supernatant.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove impurities.

-

Elute the orellanine from the cartridge with methanol.

-

Evaporate the methanol eluate to a volume of 0.2 mL under a stream of nitrogen gas.

-

Store the concentrated extract protected from light.

Quantitative Analysis of Orellanine in Kidney Tissue by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of orellanine in biological tissues.[15][16]

Materials:

-

Kidney tissue homogenate

-

Methanol

-

Hydrochloric acid (HCl), 3M

-

Acetonitrile

-

Ammonium acetate

-

o-phosphoric acid

-

HPLC-MS/MS system with a C18 or similar reversed-phase column

Procedure:

-

Sample Preparation:

-

Homogenize approximately 0.1 g of kidney tissue in 400 µL of a methanol:3M HCl (10:1, v/v) solution.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 20,000 x g for 5 minutes.

-

Collect the supernatant for analysis.

-

-

HPLC Conditions:

-

Mobile Phase A: 4 mM ammonium acetate in water, adjusted to pH 1.5 with o-phosphoric acid.

-

Mobile Phase B: Methanol.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the orellanine.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 20-50 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Parent Ion (Q1): m/z 253.

-

Daughter Ions (Q3): m/z 236, 219, 191, 163.

-

Use a calibration curve prepared with orellanine standards for quantification.

-

In Vitro Orellanine Toxicity Assay Using Human Renal Proximal Tubular Epithelial Cells (RPTEC)

This protocol describes a cell viability assay to assess the cytotoxic effects of orellanine on renal cells.[13][17][18]

Materials:

-

Human Renal Proximal Tubule Epithelial Cells (RPTEC)

-

Cell culture medium and supplements

-

Orellanine stock solution

-

96-well cell culture plates

-

Resazurin-based cell viability reagent (e.g., alamarBlue)

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Seed RPTEC in a 96-well plate at a density of 40,000 cells per well and allow them to adhere and grow for 24 hours.

-

Prepare serial dilutions of orellanine in cell culture medium.

-

Remove the existing medium from the cells and replace it with 100 µL of the medium containing different concentrations of orellanine. Include a vehicle control (medium with the same solvent concentration used to dissolve orellanine).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of the resazurin-based viability reagent to each well.

-

Incubate for 1 to 4 hours at 37°C, protected from light.

-

Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Induction of Acute Renal Failure with Orellanine in a Rat Model

This protocol outlines a method for inducing orellanine poisoning in rats to study its nephrotoxic effects.[19][20]

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Orellanine solution for injection

-

Glycerol (for an alternative model)

-

Anesthetic

-

Surgical instruments for renal artery clamping (for ischemia-reperfusion model)

Procedure:

-

Acclimatize rats to laboratory conditions for at least one week.

-

Administer orellanine via intravenous (i.v.) injection at a dose of 5 mg/kg body weight.

-

Alternatively, for a more rapid model of acute kidney injury (not specific to orellanine but used for comparative studies), administer 50% glycerol (v/v) intramuscularly at 8-10 mL/kg.

-

Monitor the animals for clinical signs of toxicity, including changes in weight, water intake, and urine output.

-

At predetermined time points, collect blood and urine samples for biochemical analysis (e.g., creatinine, blood urea nitrogen).

-

At the end of the study, euthanize the animals and collect kidney tissue for histological and molecular analysis.

Conclusion

The early diagnosis of orellanine poisoning is critical for patient outcomes but is significantly hampered by the long latency period and non-specific initial symptoms. A high degree of suspicion is necessary, especially when a patient presents with flu-like symptoms followed by signs of renal distress, and has a history of mushroom consumption. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to better understand, diagnose, and develop potential therapeutic interventions for this dangerous mycotoxin. Further research into the specific molecular signaling pathways will be crucial for the development of targeted antidotes.

References

- 1. ovid.com [ovid.com]

- 2. Orellanine - Wikipedia [en.wikipedia.org]

- 3. michiganmushroomhunters.org [michiganmushroomhunters.org]

- 4. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 5. excli.de [excli.de]

- 6. Toxin Latent Period >24 Hours After Ingestion of Mushrooms - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 7. Orellanine: From Fungal Origin to a Potential Future Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orellanine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nephrotoxicity of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxic properties of the mushroom Cortinarius orellanus. I. Chemical characterization of the main toxin of Cortinarius orellanus (Fries) and Cortinarius speciosissimus (Kühn & Romagn) and acute toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Inhibition of protein synthesis alters protein degradation through activation of protein kinase B (AKT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. harvardforest1.fas.harvard.edu [harvardforest1.fas.harvard.edu]

- 16. A novel orellanine containing mushroom Cortinarius armillatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxicity induced by orellanine from the mushroom Cortinarius orellanus in primary renal tubular proximal epithelial cells (RPTEC): Novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 19. Pharmacokinetic Properties of the Nephrotoxin Orellanine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. if-pan.krakow.pl [if-pan.krakow.pl]

Orellanine Lethal Dose (LD50) in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin found in several species of Cortinarius mushrooms. Its severe and often delayed toxic effects, primarily targeting the kidneys, make it a subject of significant interest in toxicology and drug development. Understanding the lethal dose (LD50) of orellanine in various animal models is crucial for assessing its toxic potential, investigating mechanisms of toxicity, and developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the reported LD50 values of orellanine in different animal species and outlines the typical experimental protocols employed in these studies.

Data Presentation: Orellanine LD50 Values

The following table summarizes the quantitative LD50 data for orellanine in various animal models, as reported in the scientific literature.

| Animal Model | Administration Route | LD50 Value (mg/kg) | Remarks |

| Mouse | Intraperitoneal (i.p.) | 12.5[1][2][3][4] | - |

| Intraperitoneal (i.p.) | 15[5][6] | For both male and female mice[3][6]. | |

| Intraperitoneal (i.p.) | ~20[1] | - | |

| Oral (p.o.) | 33[3][5][6][7] | For both male and female mice[6]. | |

| Oral (p.o.) | 90[1][2][3][4][5][6] | - | |

| Subcutaneous (s.c.) | 8.3[3][6] | - | |

| Rat | Intraperitoneal (i.p.) | 1430[8][9][10] | Determined over a 24-hour observation period in adult male Wistar rats[8][9][10]. |

| Oral (p.o.) | 967 | This value corresponds to the administration of dried Cortinarius orellanus mushrooms to male Sprague Dawley rats[5]. | |

| Cat | Oral (p.o.) | 8.3[3][6] | - |

| Guinea Pig | Intraperitoneal (i.p.) | 8[3][6] | - |

Experimental Protocols

The determination of the LD50 for orellanine in animal models generally follows established acute toxicity testing guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). While specific details may vary between studies, the following outlines a typical experimental protocol.

Test Substance and Animal Selection

-

Test Substance: Pure orellanine is extracted and purified from Cortinarius mushrooms. The purity of the compound is a critical factor for accurate LD50 determination.

-

Animal Species: The most commonly used species for orellanine LD50 studies are mice and rats[5]. Other species like cats and guinea pigs have also been used[3][6]. The choice of species can be influenced by the specific research question and the desire to understand inter-species variations in toxicity.

-

Animal Characteristics: Healthy, young adult animals of a specific strain are typically used. To minimize variability, animals are of a defined weight range and are acclimatized to the laboratory conditions before the experiment. Both sexes may be used, although some studies specify the use of a single sex to reduce variability[3][6].

Administration of Orellanine

-

Vehicle: Orellanine is practically insoluble in water and most organic solvents. It is, however, soluble in methanol, pyridine, and dimethyl sulfoxide (DMSO)[5]. The choice of vehicle is crucial and should be non-toxic at the administered volume. For intraperitoneal injections in rats, 0.1% DMSO has been used as a vehicle[9][10].

-

Dose Levels: A range of dose levels is selected to elicit a graded response, from no mortality to 100% mortality. This is often determined through a preliminary range-finding study.

-

Route of Administration: The route of administration significantly impacts the LD50 value. Common routes for orellanine toxicity studies include oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.)[3][6]. Oral administration is typically performed by gavage, while parenteral routes involve injections.

Observation Period and Data Collection

-

Duration: Following the administration of orellanine, animals are observed for a set period. For acute toxicity studies, this is typically 14 days[11]. However, due to the delayed toxicity of orellanine, some studies have reported mortality occurring within two weeks[11]. A shorter observation period of 24 hours has also been reported for a rat study[8][9][10].

-

Clinical Observations: Animals are regularly observed for clinical signs of toxicity. These can include changes in behavior, appearance (e.g., piloerection), body weight, and signs of organ damage such as changes in urine output[12].

-

Mortality: The number of mortalities in each dose group is recorded throughout the observation period.

LD50 Calculation

-

The LD50 value, which is the dose estimated to cause mortality in 50% of the test animals, is calculated using statistical methods. Commonly employed methods include the Litchfield and Wilcoxon method, the Reed-Muench method, and probit analysis. These methods typically involve plotting the percentage of mortality against the log of the dose to determine the LD50.

Mandatory Visualization

The following diagrams illustrate key aspects of orellanine LD50 determination.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. jocpr.com [jocpr.com]

- 5. albinfontaine.com [albinfontaine.com]

- 6. youtube.com [youtube.com]

- 7. Comparison of five methods for the determination of lethal dose in acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cambridge.org [cambridge.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Evaluation of orellanine-induced toxicity from the mushroom Cortinarius orellanus and the antagonistic effect of Petroselinum crispum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. ayubmed.edu.pk [ayubmed.edu.pk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Orellanine Metabolites in Toxicity

Abstract

Orellanine, a potent nephrotoxin produced by several species of Cortinarius mushrooms, is responsible for a unique form of poisoning characterized by a prolonged latency period and severe, often irreversible, renal failure. The toxicity is not solely attributed to the parent compound but is intricately linked to its biotransformation into reactive metabolites. This technical guide provides a comprehensive overview of the current understanding of orellanine metabolism, the specific roles its metabolites play in cellular toxicity, and the experimental methodologies used to elucidate these mechanisms. It is intended to be a resource for researchers investigating mushroom toxicology, renal pathophysiology, and for professionals in drug development exploring targeted toxin-based therapies.

Introduction to Orellanine Toxicity